molecular formula C19H18O2 B008410 2-(1,2-Dimethylpropyl)anthraquinone CAS No. 68892-28-4

2-(1,2-Dimethylpropyl)anthraquinone

Cat. No. B008410
CAS RN: 68892-28-4
M. Wt: 278.3 g/mol
InChI Key: GCXJNBMVOYFNMN-UHFFFAOYSA-N
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Description

2-(1,2-Dimethylpropyl)anthraquinone, also known as DMAC or Lucirin TPO, is a photoinitiator used in various industries, including printing, coatings, and adhesives. It is a yellow powder that is soluble in organic solvents and is activated by UV light.

Scientific Research Applications

2-(1,2-Dimethylpropyl)anthraquinone is widely used as a photoinitiator in polymerization reactions, where it is activated by UV light to generate radicals that initiate the polymerization process. This makes it a valuable tool for the synthesis of polymers with controlled molecular weight and architecture. 2-(1,2-Dimethylpropyl)anthraquinone has also been used in the synthesis of organic-inorganic hybrid materials, such as silica-based nanoparticles.

Mechanism Of Action

2-(1,2-Dimethylpropyl)anthraquinone absorbs UV light and undergoes homolytic cleavage to generate radicals, which can initiate the polymerization of monomers. The radicals can also react with oxygen to form peroxides, which can initiate further radical reactions. The mechanism of action of 2-(1,2-Dimethylpropyl)anthraquinone is complex and depends on the specific reaction conditions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-(1,2-Dimethylpropyl)anthraquinone. However, it has been shown to be non-toxic in animal studies and is not expected to have significant effects on human health at the levels used in industrial applications.

Advantages And Limitations For Lab Experiments

2-(1,2-Dimethylpropyl)anthraquinone has several advantages as a photoinitiator, including its high efficiency, low toxicity, and compatibility with a wide range of monomers and polymers. However, it also has some limitations, such as its sensitivity to oxygen and its relatively low solubility in water.

Future Directions

There are several areas of future research for 2-(1,2-Dimethylpropyl)anthraquinone, including the development of new synthesis methods to improve yield and purity, the investigation of its mechanism of action under different reaction conditions, and the exploration of its potential applications in areas such as drug delivery and tissue engineering. Additionally, there is a need for further studies on the environmental impact of 2-(1,2-Dimethylpropyl)anthraquinone and other photoinitiators used in industrial applications.

Synthesis Methods

2-(1,2-Dimethylpropyl)anthraquinone can be synthesized through the Friedel-Crafts acylation of anthraquinone with 2-(1,2-dimethylpropyl)acetyl chloride. The reaction is catalyzed by aluminum chloride and requires careful control of the reaction conditions to prevent side reactions. The yield of 2-(1,2-Dimethylpropyl)anthraquinone is typically around 50%, and the purity can be increased through recrystallization.

properties

CAS RN

68892-28-4

Product Name

2-(1,2-Dimethylpropyl)anthraquinone

Molecular Formula

C19H18O2

Molecular Weight

278.3 g/mol

IUPAC Name

2-(3-methylbutan-2-yl)anthracene-9,10-dione

InChI

InChI=1S/C19H18O2/c1-11(2)12(3)13-8-9-16-17(10-13)19(21)15-7-5-4-6-14(15)18(16)20/h4-12H,1-3H3

InChI Key

GCXJNBMVOYFNMN-UHFFFAOYSA-N

SMILES

CC(C)C(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC(C)C(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Other CAS RN

68892-28-4

synonyms

2-(1,2-dimethylpropyl)anthraquinone; 2-(1,2-Dimethylpropyl)-9,10-anthraquinone

Origin of Product

United States

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